molecular formula C15H14O3 B1524734 4-Benzyloxy-3-methylbenzoic acid CAS No. 72323-93-4

4-Benzyloxy-3-methylbenzoic acid

Cat. No.: B1524734
CAS No.: 72323-93-4
M. Wt: 242.27 g/mol
InChI Key: NLQKPMZDWHTVCF-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methylbenzoic acid is an organic compound with the molecular formula C15H14O3 It is characterized by a benzyloxy group attached to the 4-position and a methyl group attached to the 3-position of a benzoic acid core

Scientific Research Applications

4-Benzyloxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

The mode of action of 4-Benzyloxy-3-methylbenzoic acid involves several chemical reactions. Benzylic compounds are known to undergo oxidation, reduction, and substitution reactions . For instance, benzylic halides can react via an SN1 or SN2 pathway, depending on their substitution pattern . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, which is crucial in many biological processes.

Pharmacokinetics

Its metabolism could involve oxidation and reduction reactions, as is common with benzylic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or used .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the desired acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-Hydroxy-3-methylbenzoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.

    4-Benzyloxybenzoic acid: Similar structure but without the methyl group at the 3-position.

Uniqueness

4-Benzyloxy-3-methylbenzoic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful probe in scientific research .

Properties

IUPAC Name

3-methyl-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQKPMZDWHTVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703564
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72323-93-4
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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